molecular formula C15H10ClFO2 B3042073 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane CAS No. 497181-17-6

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane

Cat. No.: B3042073
CAS No.: 497181-17-6
M. Wt: 276.69 g/mol
InChI Key: PXRNXFWVULYKSD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a chlorophenyl group and a fluorobenzoyl group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane typically involves the reaction of 2-chlorophenylacetic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the compound can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of the target molecules and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3-(4-chlorobenzoyl)oxirane
  • 2-(2-Fluorophenyl)-3-(4-fluorobenzoyl)oxirane
  • 2-(2-Bromophenyl)-3-(4-fluorobenzoyl)oxirane

Uniqueness

2-(2-Chlorophenyl)-3-(4-fluorobenzoyl)oxirane is unique due to the specific combination of chlorophenyl and fluorobenzoyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(2-chlorophenyl)oxiran-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO2/c16-12-4-2-1-3-11(12)14-15(19-14)13(18)9-5-7-10(17)8-6-9/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRNXFWVULYKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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